N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)-4-nitrobenzamide
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Overview
Description
N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)-4-nitrobenzamide is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group, a pyridine ring, and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)-4-nitrobenzamide typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-fluoroaniline with ethylene glycol to form 4-(4-fluorophenyl)piperazine.
Coupling with Pyridine Derivative: The piperazine intermediate is then coupled with a pyridine derivative, such as 3-bromopyridine, under basic conditions to form the desired pyridine-substituted piperazine.
Amidation Reaction: The final step involves the reaction of the pyridine-substituted piperazine with 4-nitrobenzoyl chloride in the presence of a base like triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amine group under appropriate conditions.
Reduction: The nitro group can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride.
Substitution: Sodium methoxide or other strong nucleophiles.
Major Products
Reduction: Conversion of the nitro group to an amine group.
Substitution: Replacement of the fluorine atom with other nucleophiles.
Scientific Research Applications
N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)-4-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating neurological and psychiatric disorders due to its interaction with neurotransmitter receptors.
Biological Studies: Used in research to understand the binding mechanisms and effects on various biological pathways.
Pharmacology: Investigated for its pharmacokinetic properties and potential side effects.
Mechanism of Action
The compound exerts its effects primarily through interaction with neurotransmitter receptors in the brain. It may act as an agonist or antagonist at specific receptor sites, modulating the release and uptake of neurotransmitters such as serotonin and dopamine. This modulation can influence mood, cognition, and behavior, making it a candidate for treating disorders like depression and anxiety.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(4-(4-chlorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)-4-nitrobenzamide
- N-(2-(4-(4-bromophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)-4-nitrobenzamide
Uniqueness
N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)-4-nitrobenzamide is unique due to the presence of the fluorine atom, which can significantly influence its pharmacokinetic properties, such as metabolic stability and membrane permeability. This makes it potentially more effective or selective compared to its chlorinated or brominated analogs.
Properties
IUPAC Name |
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN5O3/c25-20-5-9-21(10-6-20)28-12-14-29(15-13-28)23(19-2-1-11-26-16-19)17-27-24(31)18-3-7-22(8-4-18)30(32)33/h1-11,16,23H,12-15,17H2,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADDYDJRJOABJTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(CNC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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